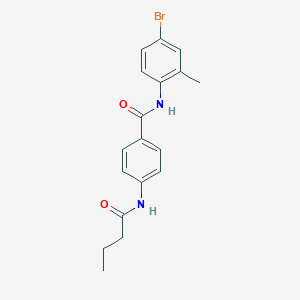
N-(4-bromo-2-methylphenyl)-4-(butanoylamino)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-bromo-2-methylphenyl)-4-(butanoylamino)benzamide, also known as BMB, is a chemical compound that has gained significant attention in scientific research. BMB belongs to the class of benzamides and is known for its diverse biological activities.
Wirkmechanismus
The mechanism of action of N-(4-bromo-2-methylphenyl)-4-(butanoylamino)benzamide is not fully understood. However, it has been proposed that N-(4-bromo-2-methylphenyl)-4-(butanoylamino)benzamide inhibits the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. By inhibiting HDACs, N-(4-bromo-2-methylphenyl)-4-(butanoylamino)benzamide can alter the expression of genes involved in various biological processes, including cell growth and differentiation.
Biochemical and Physiological Effects:
N-(4-bromo-2-methylphenyl)-4-(butanoylamino)benzamide has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and reduce inflammation. N-(4-bromo-2-methylphenyl)-4-(butanoylamino)benzamide has also been found to modulate the activity of various signaling pathways involved in cell growth and differentiation.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-bromo-2-methylphenyl)-4-(butanoylamino)benzamide has several advantages as a research tool. It is a potent inhibitor of HDACs and exhibits a broad range of biological activities. However, N-(4-bromo-2-methylphenyl)-4-(butanoylamino)benzamide also has some limitations. It is a relatively complex molecule, which makes its synthesis challenging. Furthermore, its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments.
Zukünftige Richtungen
There are several future directions for research on N-(4-bromo-2-methylphenyl)-4-(butanoylamino)benzamide. One area of interest is the development of more efficient synthesis methods for N-(4-bromo-2-methylphenyl)-4-(butanoylamino)benzamide and its analogs. Another area of interest is the identification of the specific HDAC isoforms that are inhibited by N-(4-bromo-2-methylphenyl)-4-(butanoylamino)benzamide. Furthermore, the potential use of N-(4-bromo-2-methylphenyl)-4-(butanoylamino)benzamide as a therapeutic agent for various diseases, including cancer and viral infections, warrants further investigation. Finally, the development of N-(4-bromo-2-methylphenyl)-4-(butanoylamino)benzamide-based probes for imaging and diagnostic purposes is also an area of interest.
Conclusion:
In conclusion, N-(4-bromo-2-methylphenyl)-4-(butanoylamino)benzamide is a chemical compound that has gained significant attention in scientific research. It exhibits a broad range of biological activities and has potential as a therapeutic agent for various diseases. However, further research is needed to fully understand its mechanism of action and to develop more efficient synthesis methods.
Synthesemethoden
N-(4-bromo-2-methylphenyl)-4-(butanoylamino)benzamide can be synthesized through a multistep process. The first step involves the preparation of 4-bromo-2-methylacetanilide, which is then reacted with butyric anhydride to produce N-(4-bromo-2-methylphenyl)-4-butanoylacetanilide. This intermediate product is then treated with ammonium hydroxide to obtain N-(4-bromo-2-methylphenyl)-4-(butanoylamino)benzamide.
Wissenschaftliche Forschungsanwendungen
N-(4-bromo-2-methylphenyl)-4-(butanoylamino)benzamide has been extensively studied for its various biological activities. It has been found to exhibit anti-inflammatory, anticancer, and antiviral activities. N-(4-bromo-2-methylphenyl)-4-(butanoylamino)benzamide has also been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and colon cancer cells. Furthermore, N-(4-bromo-2-methylphenyl)-4-(butanoylamino)benzamide has been found to have antiviral activity against the herpes simplex virus.
Eigenschaften
Produktname |
N-(4-bromo-2-methylphenyl)-4-(butanoylamino)benzamide |
|---|---|
Molekularformel |
C18H19BrN2O2 |
Molekulargewicht |
375.3 g/mol |
IUPAC-Name |
N-(4-bromo-2-methylphenyl)-4-(butanoylamino)benzamide |
InChI |
InChI=1S/C18H19BrN2O2/c1-3-4-17(22)20-15-8-5-13(6-9-15)18(23)21-16-10-7-14(19)11-12(16)2/h5-11H,3-4H2,1-2H3,(H,20,22)(H,21,23) |
InChI-Schlüssel |
FSWKQSTYEJKBNX-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)Br)C |
Kanonische SMILES |
CCCC(=O)NC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)Br)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 2-[[3-(4-methoxyphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B215399.png)
![6-(4-Nitro-1H-pyrazol-3-yl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B215404.png)
![ethyl 1-[4-({4-[5-(ethoxycarbonyl)-1H-1,2,3-triazol-1-yl]-1,2,5-oxadiazol-3-yl}diazenyl)-1,2,5-oxadiazol-3-yl]-1H-1,2,3-triazole-5-carboxylate](/img/structure/B215406.png)
![N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide](/img/structure/B215407.png)




![3-[(5-ethyl-1H-1,2,4-triazol-3-yl)sulfanyl]propanoic acid](/img/structure/B215417.png)
![3-[(3-bromo-4-methoxybenzyl)sulfanyl]-5-(4-methoxyphenyl)-4H-1,2,4-triazole](/img/structure/B215418.png)

![N-[4-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}carbonyl)phenyl]butanamide](/img/structure/B215421.png)
![4-Butyrylamino-N-(5-methoxymethyl-[1,3,4]thiadiazol-2-yl)-benzamide](/img/structure/B215426.png)
